

Application of TYK2 Degraders in Psoriasis Models: Notes and Protocols

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Compound of Interest

Compound Name: TYK2 ligand 1

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This document provides detailed application notes and protocols for the utilization of Tyrosine Kinase 2 (TYK2) degraders in preclinical psoriasis models. It aims to offer a comprehensive guide for researchers investigating the therapeutic potential of this emerging class of molecules.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of pro-inflammatory cytokine signaling, particularly for interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).^{[1][2][3]} These cytokines are central to the pathogenesis of psoriasis, an immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation.^{[1][2]} The IL-23/Th17 axis, in which TYK2 plays a pivotal role, is a key driver of psoriatic inflammation.^{[2][4][5]}

While TYK2 inhibitors have shown clinical efficacy, targeted protein degradation of TYK2 offers a novel therapeutic strategy.^[6] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein.^[6] TYK2 degraders, therefore, not only inhibit its kinase activity but also eliminate its scaffolding functions, potentially leading to a more profound and sustained therapeutic effect.^[6]
^[7]

This document outlines the application of a model TYK2 degrader, compound 15t, a highly potent and selective CRBN-recruiting PROTAC, in various psoriasis-relevant assays.[\[6\]](#)

Data Presentation: In Vitro and In Vivo Efficacy of a TYK2 Degrader (15t)

The following tables summarize the quantitative data for the TYK2 degrader, 15t, in both cellular and animal models of psoriasis.

Table 1: In Vitro Profile of TYK2 Degrader 15t[\[6\]](#)

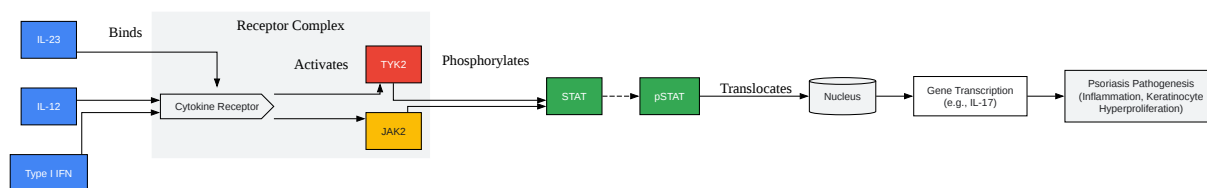
Parameter	Value	Cell Line	Description
DC50	0.42 nM	Jurkat	Concentration required for 50% degradation of TYK2 protein.
Dmax	>95%	Jurkat	Maximum percentage of TYK2 protein degradation.
Selectivity	Selective for TYK2	Jurkat	No degradation of other JAK family members (JAK1, JAK2, JAK3) observed.

Table 2: In Vivo Pharmacokinetics and Efficacy of TYK2 Degrader 15t in an Imiquimod (IMQ)-Induced Psoriasis Mouse Model[\[6\]](#)

Parameter	Value	Species	Notes
Pharmacokinetics (5 mg/kg, i.p.)			
T1/2 (h)	2.7 ± 0.12	Mice	Half-life
Tmax (h)	0.4 ± 0.14	Mice	Time to maximum plasma concentration
Cmax (ng/mL)	1305 ± 209	Mice	Maximum plasma concentration
AUC0–t (h·ng/mL)	4766 ± 827	Mice	Area under the curve from time 0 to the last measurement
In Vivo Efficacy (5 mg/kg, daily i.p. for 6 days)			
PASI Score Reduction	Significant reduction	Balb/c Mice	Amelioration of clinical signs of psoriasis (scales, thickness, erythema).
Splenomegaly Reduction	Significant reduction	Balb/c Mice	Reduction in spleen enlargement, a common feature of systemic inflammation in this model.
Inflammatory Cytokine Reduction	More effective than deucravacitinib	Balb/c Mice	Blocked the expression of IL-17 and IL-23 in skin biopsies.

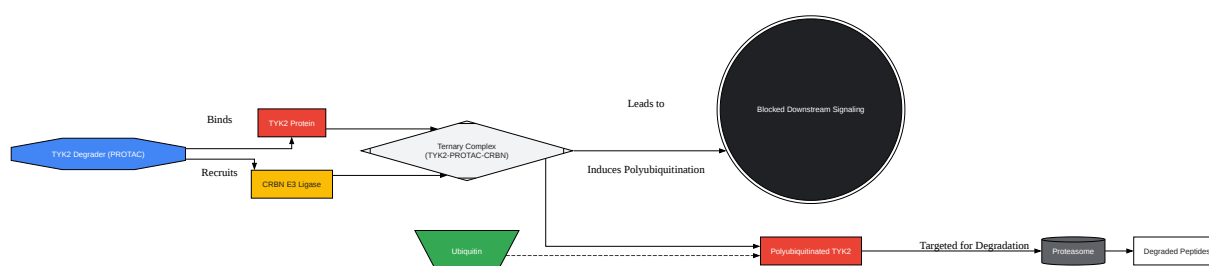
Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the mechanism of action of TYK2 degraders.



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Caption: TYK2 signaling pathway in psoriasis pathogenesis.



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Caption: Mechanism of action for a TYK2 degrader.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro TYK2 Degradation Assay

Objective: To determine the potency (DC50) and maximal degradation (Dmax) of a TYK2 degrader in a relevant cell line.

Materials:

- Jurkat cells (or other suitable human immune cell line)
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- TYK2 degrader compound (e.g., 15t)
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG-132 or Bortezomib) as a control
- E3 ligase ligand (e.g., Thalidomide for CRBN) as a control
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-TYK2, anti-JAK1, anti-JAK2, anti-JAK3, anti-GAPDH (or other loading control)

- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

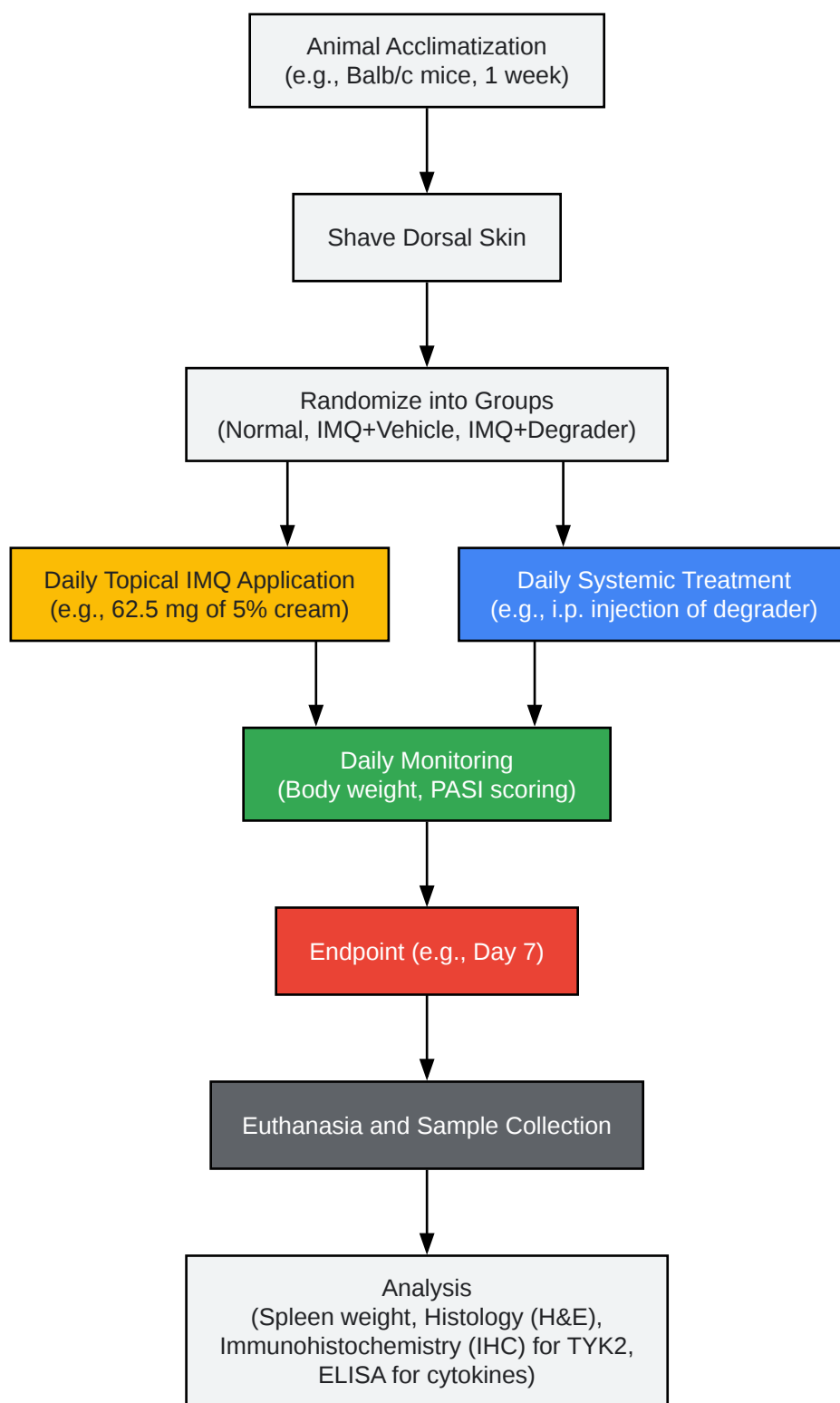
Procedure:

- Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 1 x 10⁶ cells/well.
- Compound Treatment:
 - Prepare serial dilutions of the TYK2 degrader in DMSO.
 - Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 10-24 hours).[\[6\]](#)
 - Include a vehicle control (DMSO only).
 - For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or an E3 ligase ligand (e.g., 5 µM Thalidomide) for 2 hours before adding the degrader.[\[6\]](#)
- Cell Lysis:
 - After treatment, harvest cells by centrifugation.
 - Wash cells once with cold PBS.
 - Lyse the cell pellet with lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and visualize protein bands using a chemiluminescence substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software (e.g., ImageJ).
 - Normalize TYK2 protein levels to the loading control (GAPDH).
 - Calculate the percentage of degradation relative to the vehicle control.
 - Plot the percentage of degradation against the log concentration of the degrader and fit a dose-response curve to determine the DC50 and Dmax.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of a TYK2 degrader in a psoriasis-like skin inflammation model.



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Caption: Experimental workflow for the IMQ-induced psoriasis model.

Materials:

- Male Balb/c mice (8-10 weeks old)
- Imiquimod cream (5%)
- TYK2 degrader compound
- Vehicle for systemic administration (e.g., 0.5% methylcellulose)
- Anesthesia
- Calipers
- Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice
- Materials for sample collection and processing (histology, ELISA, IHC)

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Induction of Psoriasis-like Inflammation:
 - Anesthetize the mice and shave a defined area on their dorsal skin.
 - Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.[\[6\]](#)
- Treatment:
 - Randomize mice into treatment groups (e.g., Normal control, IMQ + Vehicle, IMQ + TYK2 degrader).
 - Administer the TYK2 degrader (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection, starting from day 0.[\[6\]](#)
- Monitoring and Assessment:

- Monitor the body weight of the mice daily.
- Score the severity of skin inflammation daily using a modified PASI score, evaluating erythema, scaling, and skin thickness. Each parameter can be scored from 0 (none) to 4 (severe).
- Endpoint and Sample Collection:
 - On day 7, euthanize the mice.
 - Measure the spleen weight.
 - Collect the treated skin samples.
- Ex Vivo Analysis:
 - Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[6]
 - Immunohistochemistry (IHC): Use another portion of the skin to perform IHC staining for TYK2 to confirm in vivo target degradation.[6]
 - Cytokine Analysis: Homogenize a piece of the skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23 by ELISA.[6]

Conclusion

TYK2 degraders represent a promising therapeutic modality for psoriasis. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. By effectively reducing TYK2 protein levels, these degraders can potently inhibit downstream inflammatory signaling and ameliorate psoriasis-like pathology in relevant animal models. Further investigation into the long-term efficacy and safety of TYK2 degraders is warranted to fully elucidate their therapeutic potential.

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